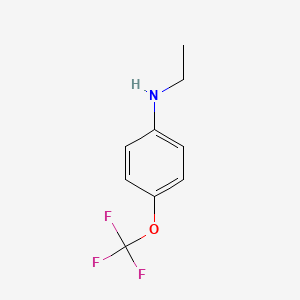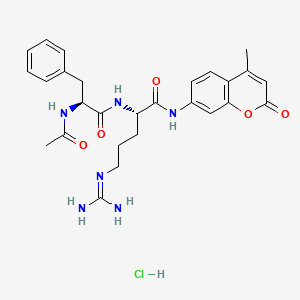![molecular formula C178H279N57O56S7 B1143204 [LYS(AC)11]-CHARYBDOTOXIN CAS No. 187887-48-5](/img/new.no-structure.jpg)
[LYS(AC)11]-CHARYBDOTOXIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[LYS(AC)11]-CHARYBDOTOXIN: is a modified peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [LYS(AC)11]-CHARYBDOTOXIN involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The acetylation of lysine residues is achieved using acetic anhydride under mild conditions .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [LYS(AC)11]-CHARYBDOTOXIN can undergo oxidation reactions, particularly at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl groups on lysine residues can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized methionine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified lysine residues.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
[LYS(AC)11]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, thereby blocking the flow of potassium ions. This inhibition affects the electrical activity of cells, particularly neurons and muscle cells .
Comparison with Similar Compounds
Similar Compounds
Charybdotoxin: The unmodified form of the toxin.
Iberiotoxin: Another scorpion toxin that targets potassium channels.
Maurotoxin: A toxin from the scorpion Scorpio maurus that also blocks potassium channels.
Uniqueness
Properties
CAS No. |
187887-48-5 |
|---|---|
Molecular Formula |
C178H279N57O56S7 |
Molecular Weight |
4337.92 |
Synonyms |
[LYS(AC)11]-CHARYBDOTOXIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










